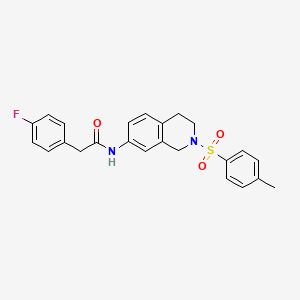
2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or function, if known.
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound can undergo. This includes understanding the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Structural Aspects and Properties of Isoquinoline Derivatives
Isoquinoline derivatives have been studied for their structural properties, including their ability to form gels and crystalline structures when treated with different acids. These compounds have shown potential in host-guest chemistry, demonstrating enhanced fluorescence emission in certain configurations, which could be leveraged in material science and sensor technology (A. Karmakar, R. Sarma, J. Baruah, 2007).
Anticancer and Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamide derivatives, related to the chemical structure of interest, have been evaluated for their anticancer and antimicrobial activities. These studies highlight the potential of such compounds in medicinal chemistry, particularly in designing drugs targeting specific cancer cell lines and bacterial strains (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Fluorination Techniques and Applications
The study of fluorination techniques, including the use of microwave irradiation, has been reported to enhance the efficiency and yield of fluorinated organic compounds. These methods are critical in developing pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit improved biological activity and stability (M. Kidwai, P. Sapra, K. Bhushan, 1999).
Synthesis and Biological Evaluation of Isoquinoline Derivatives
Isoquinoline derivatives have been synthesized and assessed for their biological activities, including their therapeutic efficacy in models of Japanese encephalitis. This highlights the potential of such compounds in developing treatments for viral diseases, underscoring the importance of isoquinoline derivatives in drug discovery (Joydeep Ghosh, V. Swarup, A. Saxena, Sulagna Das, A. Hazra, P. Paira, Sukdeb Banerjee, N. B. Mondal, A. Basu, 2008).
Novel Synthesis Approaches and Antimicrobial Activity
Innovative synthetic methods have been developed for isoquinoline derivatives, demonstrating significant antimicrobial activities. These findings are crucial for the pharmaceutical industry, offering new pathways for the development of antibacterial agents (S. Mehta, Sanjiv Kumar, R. Marwaha, B. Narasimhan, K. Ramasamy, S. Lim, S. A. Shah, V. Mani, 2019).
Safety And Hazards
Safety and hazard information includes understanding the compound’s toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future directions could include potential applications of the compound, areas for further research, or improvements to the synthesis process.
Please note that this is a general guide and the specific analysis for “2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” would depend on the available information about the compound. If you have more specific information about the compound, I may be able to provide a more detailed analysis.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-17-2-10-23(11-3-17)31(29,30)27-13-12-19-6-9-22(15-20(19)16-27)26-24(28)14-18-4-7-21(25)8-5-18/h2-11,15H,12-14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUKEYPLINHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2663380.png)
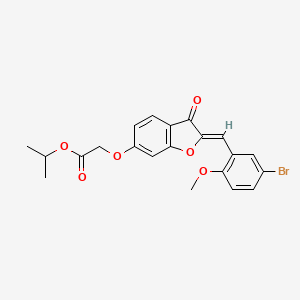
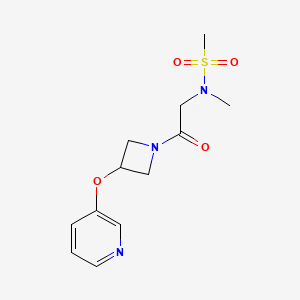
![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
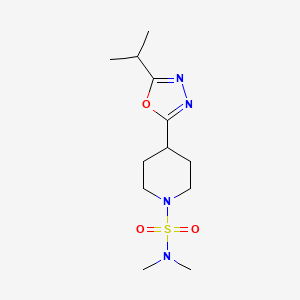
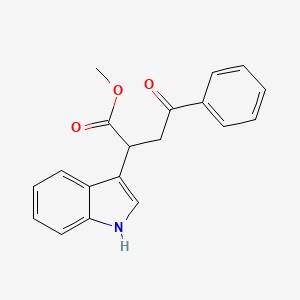
![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)
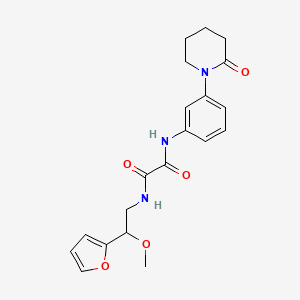
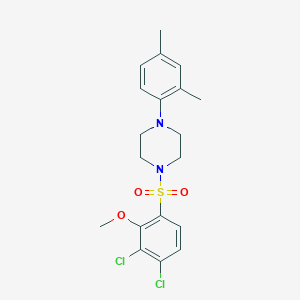
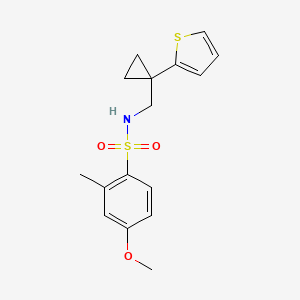

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)